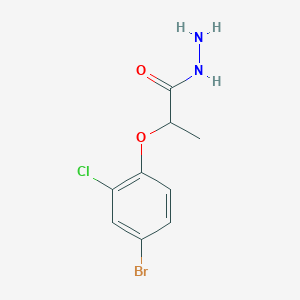

2-(4-Bromo-2-chlorophenoxy)propanohydrazide

Description

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNFXQJEWVQEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397110 | |

| Record name | 2-(4-bromo-2-chlorophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588679-51-0 | |

| Record name | 2-(4-bromo-2-chlorophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 2-(4-Bromo-2-chlorophenoxy)propanohydrazide

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive, technically detailed framework for the synthesis and rigorous characterization of 2-(4-bromo-2-chlorophenoxy)propanohydrazide. This molecule serves as a valuable intermediate in the synthesis of various heterocyclic compounds, a class of molecules with significant therapeutic interest. Hydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document is structured to provide not just a protocol, but the underlying scientific rationale, ensuring that researchers can replicate, troubleshoot, and adapt these methods with a deep understanding of the chemical principles at play.

Strategic Approach to Synthesis

The synthesis of the target hydrazide is accomplished through a robust three-step sequence. This pathway is designed for efficiency and scalability, beginning with the formation of a phenoxypropanoic acid precursor, followed by its activation via esterification, and culminating in the nucleophilic substitution with hydrazine to yield the final product.

Diagram of the Synthetic Pathway

Sources

An In-depth Technical Guide to 2-(4-bromo-2-chlorophenoxy)propanohydrazide (CAS 588679-51-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, handling, and potential applications of 2-(4-bromo-2-chlorophenoxy)propanohydrazide. Given the limited publicly available data for this specific compound, this document synthesizes information from structurally related molecules to offer a robust framework for its safe handling and effective use in research and development.

Part 1: Core Chemical Identity

This compound, with CAS number 588679-51-0, is a halogenated phenoxyhydrazide derivative. Its structure combines a substituted aromatic ring with a propanohydrazide moiety, making it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic systems.

Table 1: Chemical Identity of CAS 588679-51-0

| Identifier | Value |

| CAS Number | 588679-51-0 |

| Chemical Name | This compound |

| Molecular Formula | C₉H₁₀BrClN₂O₂ |

| Molecular Weight | 293.55 g/mol |

| Canonical SMILES | CC(C(=O)NN)OC1=C(C=C(C=C1)Br)Cl |

| InChI Key | RKNFXQJEWVQEOS-UHFFFAOYSA-N |

| Physical Form | Solid[1][2] |

| Storage Temperature | Room Temperature[1][2] |

Part 2: Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Rationale |

| Melting Point | Not available | Expected to be a solid with a defined melting point. |

| Boiling Point | ~467 °C at 760 mmHg | Based on the closely related acetohydrazide derivative[3]. |

| Density | ~1.67 g/cm³ | Based on the closely related acetohydrazide derivative[3]. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and ethanol. | General solubility for similar organic compounds[4]. |

| pKa | Not available | The hydrazide moiety will have a basic character. |

| LogP | ~2.6 | Calculated for the acetohydrazide analog, indicating moderate lipophilicity[3]. |

Part 3: Synthesis and Characterization

A plausible synthetic route to this compound involves a two-step process starting from 4-bromo-2-chlorophenol. This method is a standard procedure for the preparation of aryloxy acid hydrazides.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons, the methine proton of the propionyl group, the methyl protons as a doublet, and exchangeable protons for the hydrazide NH and NH₂ groups.

-

¹³C NMR will display distinct signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for N-H stretching (hydrazide), C=O stretching (amide I band), and C-O-C stretching (ether linkage).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Part 4: Handling, Storage, and Safety

As a precautionary measure, this compound should be handled with the care required for a novel chemical entity with limited toxicological data. The following guidelines are based on safety data for structurally related compounds.

Table 3: Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Use in a well-ventilated area or under a chemical fume hood. |

| Inhalation | Avoid breathing dust. May cause respiratory irritation. If inhaled, move to fresh air. |

| Skin Contact | May cause skin irritation. In case of contact, wash with soap and water. |

| Eye Contact | May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. |

| Ingestion | May be harmful if swallowed. Do not ingest. If swallowed, seek medical attention. |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Part 5: Potential Research Applications and Biological Context

The primary utility of this compound is as a precursor for the synthesis of various heterocyclic compounds. The hydrazide functional group is a versatile handle for cyclization reactions to form five- and six-membered rings, many of which are scaffolds for biologically active molecules.

Potential Applications:

-

Synthesis of 1,3,4-Oxadiazoles: Reaction with carboxylic acids or their derivatives can yield 1,3,4-oxadiazoles, a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Synthesis of Pyrazoles: Condensation with 1,3-dicarbonyl compounds can lead to the formation of pyrazole derivatives, which are common motifs in pharmaceuticals.

-

Synthesis of Triazoles: Reaction with appropriate reagents can also lead to the formation of triazole rings, another important heterocyclic core in medicinal chemistry.

Biological Context:

While the biological activity of this compound itself has not been reported, related compounds have shown interesting properties:

-

Phenylthiazolyl-hydrazide derivatives have been identified as potent inhibitors of tau protein aggregation, a key pathological feature of Alzheimer's disease.[5]

-

Chlorophenoxy herbicides are known to have biological effects, though their mechanisms of toxicity are generally related to their acidic form.[6][7] The hydrazide derivative would have a different biological profile.

-

Hydrazide derivatives of heterocyclic amines have shown antimicrobial and spasmolytic activities with low acute toxicity.[8]

Workflow for Heterocyclic Synthesis:

Caption: General workflow for the synthesis and evaluation of heterocyclic compounds.

Part 6: Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a 1,3,4-oxadiazole derivative from a hydrazide, which can be adapted for this compound.

Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of this compound in an excess of a suitable dehydrating agent that also serves as the cyclizing reagent, such as phosphorus oxychloride (POCl₃).

-

Addition of Carboxylic Acid: To this solution, add 1.1 equivalents of the desired carboxylic acid.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the mixture is neutral to pH paper.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product with water and then recrystallize from an appropriate solvent (e.g., ethanol) to afford the pure 1,3,4-oxadiazole derivative.

-

Characterization: Confirm the structure of the purified product using NMR, IR, and MS analysis.

This protocol is a general guideline and may require optimization for specific substrates and scales.

References

-

Pickhardt, M., et al. (2007). Phenylthiazolyl-hydrazide and its derivatives are potent inhibitors of tau aggregation and toxicity in vitro and in cells. Biochemistry, 46(35), 10016-23. [Link]

-

Garrido, M., et al. (2021). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. International Journal of Environmental Research and Public Health, 18(16), 8533. [Link]

-

Koval, A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 433-441. [Link]

- Sanofi-Aventis. (2007). Acetone solvate of dimethoxy docetaxel and its process of preparation.

- Array Biopharma Inc. (2015). Hydrogen sulfate salt.

-

Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 7(84), 53523-53534. [Link]

-

Palmetto, G. (2017). Synthesis of Hydrazides and their Pharmacological Evaluation. Journal of Clinical & Experimental Pharmacology, 7(4). [Link]

-

U.S. Environmental Protection Agency. (2013). Chlorophenoxy Herbicides. [Link]

-

Liu, C., & Li, X. (2017). Chemical synthesis of proteins using hydrazide intermediates. Current Opinion in Chemical Biology, 38, 1-9. [Link]

-

Abd-AL Hameed, W. M., Tomma, J. H., & Baker, R. K. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology, 14(4), 1881-1887. [Link]

-

Cerkowniak, M., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Garrido, M., et al. (2021). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. International Journal of Environmental Research and Public Health, 18(16), 8533. [Link]

-

LookChem. (n.d.). 2-bromo-4-chloropropiophenone Safety Data Sheets(SDS). [Link]

Sources

- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. US5750793A - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Phenylthiazolyl-hydrazide and its derivatives are potent inhibitors of tau aggregation and toxicity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Heterocyclic Scaffolds from 2-(4-Bromo-2-chlorophenoxy)propanohydrazide

Abstract

This technical guide provides an in-depth exploration of 2-(4-bromo-2-chlorophenoxy)propanohydrazide as a versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic placement of a bromo and a chloro substituent on the phenoxy ring, coupled with the reactive hydrazide moiety, makes this a valuable starting material for drug discovery and development. This document details the synthesis of the precursor, followed by proven protocols for its conversion into 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles. The underlying mechanisms and the rationale behind the chosen synthetic strategies are discussed to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

The quest for novel therapeutic agents is often centered on the design and synthesis of unique molecular scaffolds. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. The title compound, this compound, is a noteworthy precursor in this context.[1][2] The di-halogenated phenoxy group is a common feature in bioactive molecules, often enhancing lipophilicity and modulating metabolic stability. The propanohydrazide portion, on the other hand, is a versatile functional group, primed for cyclization into a range of five-membered heterocyclic rings.[3] This guide will illuminate the synthetic pathways that leverage the unique reactivity of this precursor.

Synthesis of the Precursor: this compound

The synthesis of the title hydrazide is a straightforward two-step process, commencing with the commercially available 4-bromo-2-chlorophenol. The process involves an initial esterification followed by hydrazinolysis.

Step 1: Synthesis of Methyl 2-(4-bromo-2-chlorophenoxy)propionate

The first step is a nucleophilic substitution reaction where the phenoxide ion of 4-bromo-2-chlorophenol attacks an appropriate lactate derivative. Methyl 2-bromopropionate is a suitable reagent for this purpose.

-

Reaction: Williamson Ether Synthesis

-

Reagents: 4-Bromo-2-chlorophenol, Methyl 2-bromopropionate, Potassium carbonate

-

Solvent: Acetone or N,N-Dimethylformamide (DMF)

Experimental Protocol:

-

To a solution of 4-bromo-2-chlorophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl 2-bromopropionate (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M NaOH solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Synthesis of this compound

The synthesized ester is then converted to the corresponding hydrazide by reacting it with hydrazine hydrate.

-

Reaction: Hydrazinolysis

-

Reagents: Methyl 2-(4-bromo-2-chlorophenoxy)propionate, Hydrazine hydrate (80%)

-

Solvent: Methanol or Ethanol

Experimental Protocol:

-

Dissolve methyl 2-(4-bromo-2-chlorophenoxy)propionate (1.0 eq) in methanol.[1]

-

Add hydrazine hydrate (3.5 eq) dropwise with stirring.[1]

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.[1]

-

After completion, concentrate the reaction mixture under reduced pressure.[1]

-

Pour the concentrated solution into cold water to precipitate the solid hydrazide.[1]

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the product from an ethanol/water mixture to obtain pure this compound.[1]

A [label="4-Bromo-2-chlorophenol"]; B [label="Methyl 2-(4-bromo-2-chlorophenoxy)propionate"]; C [label="this compound"];

A -> B [label="Methyl 2-bromopropionate, K2CO3, Acetone, Reflux"]; B -> C [label="Hydrazine Hydrate, Methanol, Reflux"]; }

Synthesis of the Precursor.

Synthetic Pathways to Key Heterocycles

The terminal -NHNH2 group of the precursor is a potent binucleophile, enabling the construction of various five-membered heterocycles.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of heterocycles known for their diverse biological activities.[3][4] A common method for their synthesis from hydrazides is through cyclodehydration of a 1,2-diacylhydrazine intermediate or via oxidative cyclization of hydrazones.[5][6]

Method 1: Cyclization with Carboxylic Acids

Experimental Protocol:

-

A mixture of this compound (1.0 eq) and a desired carboxylic acid (1.1 eq) is heated in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).[7]

-

The reaction is typically carried out at elevated temperatures (80-120 °C) for several hours.

-

After cooling, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed, and recrystallized.

Method 2: Oxidative Cyclization of Hydrazones

Experimental Protocol:

-

Condense the precursor hydrazide (1.0 eq) with an aromatic aldehyde (1.0 eq) in ethanol with a catalytic amount of acetic acid to form the corresponding hydrazone.[5]

-

The isolated hydrazone is then subjected to oxidative cyclization using an oxidizing agent such as lead(IV) oxide or iodine in the presence of a base.[5]

-

The product is isolated by filtration and purified by recrystallization.

Precursor [label="this compound"]; Intermediate [label="N'-Acylhydrazone"]; Oxadiazole [label="2,5-Disubstituted-1,3,4-oxadiazole"];

Precursor -> Intermediate [label="Ar-CHO, EtOH, H+"]; Intermediate -> Oxadiazole [label="Oxidizing Agent (e.g., PbO2)"]; }

Synthesis of 1,3,4-Oxadiazoles.

Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is another important pharmacophore.[8] The most common route to this heterocycle from a hydrazide involves reaction with a source of carbon and sulfur, such as carbon disulfide or thiourea derivatives.

Experimental Protocol (using Carbon Disulfide):

-

To a solution of the precursor hydrazide (1.0 eq) in ethanol, add potassium hydroxide (1.0 eq) and stir until a clear solution is obtained.

-

Add carbon disulfide (1.2 eq) dropwise at room temperature and continue stirring for 12-16 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the intermediate dithiocarbazate.

-

Filter the intermediate and reflux it in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride to effect cyclization to the 2-mercapto-1,3,4-thiadiazole.

-

The mercapto group can be further functionalized if desired.

Precursor [label="this compound"]; Intermediate [label="Potassium Dithiocarbazate"]; Thiadiazole [label="5-Substituted-1,3,4-thiadiazole-2-thiol"];

Precursor -> Intermediate [label="1. KOH, EtOH\n2. CS2"]; Intermediate -> Thiadiazole [label="H2SO4, Reflux"]; }

Synthesis of 1,3,4-Thiadiazoles.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.[9][10] They can be synthesized from hydrazides by reaction with various reagents that provide a one-carbon unit, such as orthoesters, or by cyclization of intermediate thioamides.

Experimental Protocol (using an Isothiocyanate):

-

Reflux a mixture of the precursor hydrazide (1.0 eq) and a suitable isothiocyanate (1.0 eq) in a solvent like ethanol for 4-6 hours to form the corresponding acylthiosemicarbazide.

-

The isolated acylthiosemicarbazide is then cyclized by heating with a base, such as aqueous sodium hydroxide or potassium hydroxide.

-

Acidification of the reaction mixture after cooling precipitates the 1,2,4-triazole-3-thiol derivative.

Precursor [label="this compound"]; Intermediate [label="Acylthiosemicarbazide"]; Triazole [label="4,5-Disubstituted-1,2,4-triazole-3-thiol"];

Precursor -> Intermediate [label="R-NCS, EtOH, Reflux"]; Intermediate -> Triazole [label="NaOH(aq), Reflux, then H+"]; }

Synthesis of 1,2,4-Triazoles.

Synthesis of Pyrazoles

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. The Knorr pyrazole synthesis is a classical method for their preparation, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12]

Experimental Protocol (Knorr Pyrazole Synthesis):

-

To a solution of the precursor hydrazide (1.0 eq) in a suitable solvent like ethanol or acetic acid, add a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq).

-

The reaction mixture is typically heated to reflux for several hours. A catalytic amount of acid may be beneficial.

-

Upon cooling, the pyrazole product often precipitates and can be isolated by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Precursor [label="this compound"]; Dicarbonyl [label="1,3-Dicarbonyl Compound"]; Pyrazole [label="Substituted Pyrazole"];

{rank=same; Precursor; Dicarbonyl;} Precursor -> Pyrazole; Dicarbonyl -> Pyrazole;

edge [label="EtOH or AcOH, Reflux"]; }

Knorr Pyrazole Synthesis.

Potential Applications and Future Directions

The heterocyclic compounds synthesized from this compound are of significant interest to drug development professionals. The presence of the halogenated phenoxy moiety is a known feature in many bioactive compounds, including herbicides and various pharmaceuticals. The synthesized oxadiazoles, thiadiazoles, triazoles, and pyrazoles are scaffolds that have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7][13][14] Further derivatization of these core heterocycles can lead to the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.

Conclusion

This compound has been shown to be a readily accessible and highly versatile precursor for the synthesis of a variety of important heterocyclic systems. The protocols outlined in this guide are robust and can be adapted for the synthesis of a wide range of derivatives. The strategic combination of a di-halogenated aromatic ring and a reactive hydrazide function makes this precursor a valuable tool in the arsenal of medicinal chemists and researchers in the field of drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Synthesis and Screening of New[8][15][16]Oxadiazole,[4][8][15]Triazole, and[4][8][15]Triazolo[3,4-b][8][15][16]thiadiazine Derivatives as Potential Anticancer Agents. ACS Omega, 6(2), 1687–1696. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Wang, Y., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 12, 5831. [Link]

-

Akhtar, T., Hameed, S., Rauf, A., Khan, K. M., & Al-Masoudi, N. A. (2009). 2-(4-Bromophenoxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o441. [Link]

-

Abd-AL Hameed, W. M., Tomma, J. H., & Baker, R. K. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology, 14(4), 1881-1888. [Link]

-

Mondal, S., & Jana, S. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14358-14382. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

-

Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]

-

Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

-

Sharma, D., & Narasimhan, B. (2022). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 12(44), 28551-28571. [Link]

-

Abd-AL Hameed, W. M., Tomma, J. H., & Baker, R. K. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology, 14(4). [Link]

-

Akhtar, T., Hameed, S., Rauf, A., Khan, K. M., & Al-Masoudi, N. A. (2009). 2-(4-Bromo-phen-oxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o441. [Link]

-

Li, Y., et al. (2021). Synthesis of 1,3,4-thiadiazoles from elemental sulfur via three-component cyclization under metal-free conditions. Organic & Biomolecular Chemistry, 19(33), 7215-7219. [Link]

- Sharma, S., & Kumar, A. (2021). Chemistry of 1,2,4-Triazoles in Current Science. International Journal of Scientific Research in Engineering and Management, 5(12).

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. International Journal of Drug Design and Discovery, 3(3), 856-860.

-

MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Retrieved from [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Al-Duhaidahawi, D. L. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 484. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

-

Cant, A. A., et al. (2020). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Chemistry – A European Journal, 26(62), 14069–14073. [Link]

- Dömling, A. (Ed.). (2008). Multi-Component Reactions in Heterocyclic Chemistry. Wiley-VCH.

-

Wang, Y., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. ResearchGate. Retrieved from [Link]

- Kaur, R., & Kumar, S. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives.

-

Chem Help ASAP. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

- Ciba-Geigy Ag. (1980). U.S. Patent No. 4,223,166. U.S.

- Li, J. J. (2005). Name Reactions in Heterocyclic Chemistry. Wiley.

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981555. [Link]

-

Al-Amiery, A. A., & Al-Majedy, Y. K. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]

- Jiangsu Tianma Agrochemical Co Ltd. (2020).

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Al-Duhaidahawi, D. L. (2022). Biological activity of new heterocyclic compounds derived from chalcone. Journal of the Indian Chemical Society, 99(10), 100702. [Link]

- Bayer Ag. (1984). U.S. Patent No. 4,434,292. U.S.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Bromo-phen-oxy)propanohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medicopublication.com [medicopublication.com]

- 10. scispace.com [scispace.com]

- 11. jk-sci.com [jk-sci.com]

- 12. m.youtube.com [m.youtube.com]

- 13. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 16. Pyrazole synthesis [organic-chemistry.org]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Hydrazide Derivatives

Introduction: The Hydrazide Scaffold - A Cornerstone in Modern Medicinal Chemistry

The quest for novel therapeutic agents is a perpetual endeavor in pharmaceutical science. Amidst the vast landscape of chemical scaffolds, the hydrazide and its derivatives, particularly hydrazide-hydrazones, have emerged as a privileged class of compounds, consistently demonstrating a remarkable breadth of biological activities.[1][2][3][4][5][6] The inherent structural features of the hydrazide moiety (-CONHNH2) and the hydrazone linker (-C=N-NH-CO-) impart a unique combination of rigidity, hydrogen bonding capability, and synthetic versatility.[7][8] This has allowed for the generation of extensive libraries of derivatives with finely tuned pharmacological profiles.

Historically, the therapeutic journey of hydrazides began with the discovery of Isoniazid, a cornerstone drug in the treatment of tuberculosis that highlighted the potent antimycobacterial properties of this chemical class.[1] Since then, researchers have extensively explored the derivatization of the hydrazide core, leading to the discovery of compounds with potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][6][9][10][11][12]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of novel hydrazide derivatives. Moving beyond a mere catalog of findings, this guide delves into the causality behind experimental design, provides detailed, field-proven protocols for key biological assays, and visually elucidates complex molecular mechanisms and experimental workflows. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to accelerate the discovery and development of next-generation hydrazide-based therapeutics.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

Hydrazide derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a wide range of cancer cell lines.[7][8][10][13][14][15][16] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Core Mechanisms of Anticancer Action

The anticancer efficacy of hydrazide derivatives is frequently attributed to their ability to induce programmed cell death, or apoptosis. This is often achieved through the modulation of key signaling pathways:

-

Induction of the Intrinsic Apoptotic Pathway: Many hydrazide-hydrazones trigger apoptosis by increasing the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[17][18] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[8][17]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing. Arrest is commonly observed at the G1 or G2/M phases of the cell cycle.[10][13][17] For instance, some quinoline hydrazides have been shown to induce G1 arrest by upregulating the cell cycle regulating protein p27kip1.[10][13]

-

Enzyme Inhibition: Hydrazide derivatives have been identified as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and protein kinases like GSK-3β.[10][19]

Experimental Workflow: In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the foundational step in identifying promising anticancer candidates. The following workflow outlines the key experiments.

Caption: A streamlined workflow for the evaluation of anticancer hydrazide derivatives.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][13][20][21]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[4][13]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Hydrazide derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[22]

-

-

Compound Treatment:

-

Prepare serial dilutions of the hydrazide derivative in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

For adherent cells, carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate and then aspirate the supernatant.

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[13]

-

-

Absorbance Measurement and Data Analysis:

Data Presentation: Anticancer Activity of Novel Hydrazides

The following table summarizes the in vitro cytotoxic activity of representative hydrazide derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3h | PC-3 (Prostate) | 1.32 | [14] |

| MCF-7 (Breast) | 2.99 | [14] | |

| HT-29 (Colon) | 1.71 | [14] | |

| 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [13] |

| Kelly (Neuroblastoma) | 1.3 | [13] | |

| MCF-7 (Breast) | 14.1 | [13] | |

| 3c | A549 (Lung) | Higher than Cisplatin | [17] |

| Compound 2 | MCF-7 (Breast) | 0.18 | [18] |

Part 2: Antimicrobial Activity - Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the urgent development of new anti-infective agents. Hydrazide derivatives have long been recognized for their potent antimicrobial properties, exhibiting activity against a broad spectrum of bacteria and fungi.[1][6][9][11][12]

Key Mechanisms of Antimicrobial Action

Hydrazide derivatives disrupt microbial viability through several mechanisms:

-

Inhibition of Cell Wall Synthesis: The most famous example is Isoniazid, which inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).[1] Other derivatives can inhibit peptidoglycan biosynthesis by targeting enzymes like MurB.[1]

-

DNA Gyrase Inhibition: Some hydrazide-hydrazones act as DNA gyrase inhibitors, preventing bacterial DNA replication and repair.[1]

-

Enzyme Inhibition: They can also inhibit other crucial microbial enzymes.

Experimental Workflow: Antimicrobial Susceptibility Testing

The standard approach to evaluating the antimicrobial efficacy of new compounds is outlined below.

Caption: Workflow for determining the antimicrobial activity of hydrazide derivatives.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[24]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Hydrazide derivative stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Inoculating loop or sterile swabs

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Prepare a fresh culture of the test microorganism on an appropriate agar plate.

-

Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of the Compound:

-

In a 96-well plate, add 50 µL of broth to wells 2 through 12.

-

Add 100 µL of the hydrazide derivative stock solution (at twice the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared inoculum to wells 1 through 11.

-

Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of microbial growth.

-

Data Presentation: Antimicrobial Activity of Novel Hydrazides

The following table presents the MIC values of selected hydrazide derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 19 | E. coli | 12.5 | [9][22][26] |

| S. aureus | 6.25 | [9][22][26] | |

| MRSA1 | 3.125 | [9][26] | |

| 8, 9 | B. subtilis ATCC 6633 | < 1 | [9] |

| 15 | Gram-positive bacteria | 1.95 - 7.81 | [9][11][22] |

| 21 | M. luteus | 0.08 | [6] |

| 33, 34 | P. aeruginosa | 0.22, 0.19 | [6] |

Part 3: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Hydrazide derivatives have shown promise as anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8][15]

Underlying Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of hydrazides are mediated through the modulation of key inflammatory pathways:

-

Inhibition of Pro-inflammatory Mediators: These compounds can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins.[27]

-

NF-κB Pathway Inhibition: Some derivatives have been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[28][29]

-

Enzyme Inhibition: Inhibition of enzymes like inducible nitric oxide synthase (iNOS) also contributes to their anti-inflammatory effects.[28][29]

Experimental Workflow: In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model is a classic and reliable method for screening potential anti-inflammatory drugs.

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[30][31][32][33]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[32]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v suspension in sterile saline)

-

Hydrazide derivative

-

Standard drug (e.g., Indomethacin, Diclofenac sodium)

-

Plethysmometer

-

Syringes and needles

Step-by-Step Methodology:

-

Animal Preparation and Dosing:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, standard, and test compound groups).

-

Administer the hydrazide derivative, standard drug, or vehicle to the respective groups (e.g., via oral gavage or intraperitoneal injection) 30-60 minutes before carrageenan injection.[31][32]

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each animal.[31]

-

-

Measurement of Paw Volume:

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Data Presentation: Anti-inflammatory Activity of Novel Hydrazides

The following table shows the percentage inhibition of paw edema by representative hydrazide derivatives.

| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |

| 13 | 50 | 20.90 | [8][28] |

| 14a (meta-NO2) | 20 | 37.29 | [8][28] |

| 50 | 34.17 | [8][28] | |

| 14b (ortho-NO2) | 20 | 35.73 | [8][28] |

| 50 | 25.12 | [8][28] | |

| Diclofenac Sodium | - | 38.85 | [8] |

Part 4: Anticonvulsant Activity - Addressing Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Hydrazide derivatives have been investigated as potential anticonvulsant agents, with some showing efficacy in preclinical models.[10][20][28][35]

Putative Mechanisms of Anticonvulsant Action

The anticonvulsant activity of hydrazides is often linked to their interaction with neurotransmitter systems:

-

Enhancement of GABAergic Neurotransmission: Some hydrazide derivatives are believed to exert their anticonvulsant effects by increasing the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain, potentially by inhibiting the enzyme GABA transaminase.[36][37][38]

-

Modulation of Ion Channels: Like many established antiepileptic drugs, some hydrazides may act by modulating voltage-gated sodium channels, thereby preventing seizure spread.[3]

Experimental Workflow: Anticonvulsant Screening

The Maximal Electroshock (MES) seizure test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Detailed Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This test is highly predictive of clinical efficacy against generalized tonic-clonic seizures.[3][26][39][40]

Principle: A supramaximal electrical stimulus is applied to the cornea of the animal, inducing a tonic seizure characterized by the extension of the hindlimbs. A compound is considered to have anticonvulsant activity if it prevents this tonic hindlimb extension.[3]

Materials:

-

Male mice (e.g., CF-1 or ICR strain, 20-30 g)

-

Electroconvulsometer with corneal electrodes

-

Hydrazide derivative

-

Standard drug (e.g., Phenytoin)

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Conductivity solution (0.9% saline)

Step-by-Step Methodology:

-

Animal Preparation and Dosing:

-

Acclimatize mice and divide them into groups.

-

Administer the test compound, standard drug, or vehicle at various doses to the respective groups. The timing of administration should correspond to the time of peak effect of the drug.[3]

-

-

MES Test Procedure:

-

Observation and Scoring:

-

Immediately after the stimulus, observe the mouse for the presence or absence of tonic hindlimb extension.

-

An animal is considered "protected" if it does not exhibit tonic hindlimb extension.

-

-

Data Analysis:

-

Calculate the percentage of animals protected in each dose group.

-

Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.[18]

-

Conclusion and Future Directions

The hydrazide scaffold has unequivocally established itself as a versatile and fruitful starting point for the development of novel therapeutic agents. The diverse biological activities, spanning from anticancer to anticonvulsant, underscore the immense potential held within this chemical class. The synthetic tractability of hydrazides allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

The methodologies and insights provided in this technical guide are intended to serve as a robust foundation for researchers in the field. By understanding the underlying mechanisms of action and employing validated experimental protocols, the scientific community can more efficiently identify and advance promising hydrazide derivatives through the drug discovery pipeline. Future research should focus on elucidating novel molecular targets, exploring synergistic combinations with existing therapies, and leveraging computational approaches to design next-generation hydrazides with enhanced efficacy and safety profiles. The continued exploration of this remarkable scaffold promises to yield new and effective treatments for a wide range of human diseases.

References

-

Haider, S., Alam, M. S., & Hamid, H. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5348. [Link]

-

Zammit, S. C., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2825. [Link]

-

Al-Ostath, A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceuticals, 17(5), 643. [Link]

-

Geronikaki, A., & Vicini, P. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug Development Research, 77(7), 379-392. [Link]

-

Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

-

Taha, E. A., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Molecules, 27(24), 8887. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Wardakhan, W. W., et al. (2013). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Journal of Pharmaceutical Sciences and Research, 5(1), 13-22. [Link]

-

Al-Omar, M. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(11), 8134-8146. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

-

Löscher, W., & Schmidt, D. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Animal Models of Neurological Disorders (pp. 1-21). Humana, New York, NY. [Link]

-

Kumar, A., et al. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 6(3), 917-925. [Link]

-

Reis, R., et al. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 11, 1234567. [Link]

-

Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(2), 287-301. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Tanomas Creation. (2023, August 17). MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay [Video]. YouTube. [Link]

-

Salimi, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology, 79(6), 1169-1178. [Link]

-

Siddiqui, N., et al. (2013). Augmentation of GABAergic neurotransmission by novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides-a potential anticonvulsant approach. European journal of medicinal chemistry, 69, 756-765. [Link]

-

Kumar, S., & Sharma, P. C. (2013). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. International Journal of Drug Development and Research, 5(3), 1-13. [Link]

-

McKenna, K. F., et al. (2012). Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices. Epilepsy research, 102(1-2), 115-121. [Link]

-

Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. [Link]

-

The Antimicrobial Resistance Network. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube. [Link]

-

Getino-Melián, J., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Planta medica, 78(11), 1205-1212. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Kumar, R., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry, 16(14), 1045-1061. [Link]

-

Morris, C. J. (2003). Carrageenan‐induced paw edema in the rat and mouse. Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]

-

Witek, K., & Kuś, P. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

da Silva, A. D., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7288. [Link]

-

Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

-

Wood, J. D., & Peesker, S. J. (1974). The anticonvulsant action of GABA‐elevating agents: A re‐evaluation. Journal of neurochemistry, 23(4), 703-712. [Link]

-

Bolognino, M., et al. (2021). Synthesis and Biological Evaluation of Dantrolene‐Like Hydrazide and Hydrazone Analogues as Multitarget Agents for Neurodegenerative Diseases. ChemMedChem, 16(11), 1836-1847. [Link]

-

Koç, G., et al. (2022). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Molecules, 27(15), 4786. [Link]

-

Pal, S., et al. (2018). Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS omega, 3(2), 2096-2105. [Link]

-

Georgiev, M., et al. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 55(3-4), 80-87. [Link]

-

Díaz-Gavilán, M., et al. (2020). Anti-inflammatory activities of hydrazide derivatives 1-23 against RAW 264.7 macrophage cells. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

-

Kim, S. Y., et al. (2012). Synthesis and Biological Evaluation of Some Hydrazone Derivatives as Anti-inflammatory Agents. Archiv der Pharmazie, 345(3), 218-226. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3568. [Link]

-

Angelova, V. T., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug development research, 77(7), 379-392. [Link]

-

Wardakhan, W. W., et al. (2013). Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. Acta Pharmaceutica, 63(1), 45-57. [Link]

-

Kumar, A., et al. (2010). Design and synthesis of anticonvulsants from a combined phthalimide-GABA-anilide and hydrazone pharmacophore. European journal of medicinal chemistry, 45(10), 4567-4573. [Link]

-

Jasinskas, A., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808. [Link]

-

Kumar, A., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3b kinase inhibitors. RSC Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. impactfactor.org [impactfactor.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. m.youtube.com [m.youtube.com]

- 24. integra-biosciences.com [integra-biosciences.com]

- 25. protocols.io [protocols.io]

- 26. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]

- 28. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis and Biological Evaluation of Some Hydrazone Derivatives as Anti-inflammatory Agents | Semantic Scholar [semanticscholar.org]

- 30. inotiv.com [inotiv.com]

- 31. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 33. researchgate.net [researchgate.net]

- 34. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Augmentation of GABAergic neurotransmission by novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides-a potential anticonvulsant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. sci-hub.st [sci-hub.st]

- 39. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 40. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

An In-Depth Technical Guide to the Structural Analogues of 2-(4-Bromo-2-chlorophenoxy)propanohydrazide: Design, Synthesis, and Biological Evaluation

Abstract

This technical guide provides a comprehensive framework for the investigation of structural analogues of 2-(4-bromo-2-chlorophenoxy)propanohydrazide, a molecule possessing a scaffold with significant potential for therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the design rationale, synthetic methodologies, and biological evaluation strategies for novel derivatives of this core structure. The guide emphasizes a mechanism-driven approach to analogue design, focusing on potential anti-inflammatory and anticancer activities. Detailed, field-proven protocols for chemical synthesis and relevant in vitro assays are provided, alongside a discussion of structure-activity relationships (SAR) to guide future discovery efforts.

Introduction: The Therapeutic Potential of the Phenoxypropanohydrazide Scaffold

The this compound core represents a compelling starting point for medicinal chemistry campaigns. Its constituent fragments are prevalent in a variety of biologically active molecules. The phenoxyacetic acid moiety and its derivatives are known to exhibit a range of biological effects, from herbicidal to therapeutic.[1][2] The hydrazide and its corresponding hydrazone derivatives are also a well-established class of pharmacophores, known to possess a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] The combination of these structural features in this compound suggests a high potential for discovering novel therapeutic agents.

The strategic placement of halogen atoms on the phenyl ring—a bromine at the 4-position and a chlorine at the 2-position—is of particular interest. Halogenation is a common strategy in drug design to modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The propionyl linker introduces a chiral center, offering the potential for stereospecific interactions with target proteins.

This guide will deconstruct the parent molecule to explore rational modifications at three key positions: the aromatic ring, the propionyl linker, and the hydrazide moiety. The overarching goal is to generate a library of analogues with improved potency, selectivity, and pharmacokinetic profiles.

Design Rationale for Structural Analogues

The design of novel analogues will be guided by established principles of medicinal chemistry and structure-activity relationships (SAR). The core scaffold will be systematically modified to probe the chemical space around the parent molecule and to optimize its interaction with potential biological targets.

2.1. Modifications of the Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of biological activity. Variations in the nature and position of substituents can influence the electronic and steric properties of the molecule, thereby affecting its binding to target proteins.

-

Halogen Substitution: The existing bromo and chloro substituents can be replaced with other halogens (F, I) or moved to different positions on the ring. The electronic and steric effects of these changes can be systematically evaluated.

-

Bioisosteric Replacements: The halogen atoms can be replaced with other functional groups of similar size and electronic properties, such as trifluoromethyl (CF3), cyano (CN), or methyl (CH3) groups.

-

Introduction of Hydrogen Bonding Moieties: The introduction of hydroxyl (-OH) or amino (-NH2) groups can facilitate new hydrogen bonding interactions with the target, potentially increasing binding affinity.

2.2. Alterations to the Propionyl Linker

The propionyl group serves as a linker between the phenoxy ring and the hydrazide moiety. Its length, rigidity, and stereochemistry can be modified to optimize the spatial orientation of the key pharmacophoric groups.

-

Linker Length: The propionyl group can be extended or shortened by synthesizing acetic or butyric acid analogues.

-

Stereochemistry: The chiral center at the alpha-carbon of the propionyl group allows for the synthesis and evaluation of individual enantiomers, which may exhibit different biological activities and metabolic profiles.

-

Introduction of Rigidity: The flexibility of the linker can be constrained by incorporating cyclic structures, such as a cyclopropyl group.

2.3. Derivatization of the Hydrazide Moiety

The hydrazide group is a versatile functional handle that can be readily converted into a variety of other functional groups, most notably hydrazones. Hydrazones are known to be potent pharmacophores and their synthesis allows for the introduction of a wide range of substituents.

-

Hydrazone Formation: Condensation of the hydrazide with a diverse panel of aromatic and heteroaromatic aldehydes and ketones will generate a library of N'-substituted hydrazones. The substituents on the aldehyde or ketone can be chosen to probe for additional binding interactions with the target.

-

Cyclization to Heterocycles: The hydrazide can serve as a precursor for the synthesis of various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, which are themselves important pharmacophores.

Below is a Graphviz diagram illustrating the key points of modification on the core scaffold.

Caption: Key modification sites on the this compound scaffold.

Synthetic Methodologies

The synthesis of the target analogues can be achieved through a straightforward and modular synthetic route. The general strategy involves the synthesis of the precursor 2-(substituted-phenoxy)propanoic acid, followed by esterification and subsequent hydrazinolysis to yield the key hydrazide intermediate. This intermediate can then be further derivatized to generate the final library of compounds.

3.1. General Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: General synthetic workflow for the preparation of N'-substituted hydrazone analogues.

3.2. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-bromo-2-chlorophenoxy)propanoate (Intermediate 1)

-

To a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add ethyl 2-bromopropionate (1.2 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ester.

Protocol 2: Synthesis of this compound (Intermediate 2)

-

Dissolve the ethyl 2-(4-bromo-2-chlorophenoxy)propanoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) to the solution and reflux for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure hydrazide.

Protocol 3: General Procedure for the Synthesis of N'-Substituted Hydrazones (Final Products)

-

Dissolve the this compound (1.0 eq) in ethanol.

-

Add the desired aromatic or heteroaromatic aldehyde/ketone (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product will often precipitate out of solution.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone.

Biological Evaluation

Based on the known biological activities of related scaffolds, the primary therapeutic areas for investigation of these novel analogues are inflammation and cancer.

4.1. In Vitro Anti-inflammatory Assays

4.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Rationale: Cyclooxygenase enzymes are key mediators of inflammation, and their inhibition is a well-established anti-inflammatory strategy.[5][6][7][8][9]

-

Protocol:

-

Prepare solutions of the test compounds in DMSO.

-

Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Incubate recombinant human COX-1 or COX-2 with the test compounds for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) by ELISA or a suitable colorimetric method.

-

Calculate the percent inhibition and determine the IC50 value for each compound.

-

4.1.2. Tumor Necrosis Factor-alpha (TNF-α) Inhibition Assay

-

Rationale: TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of many inflammatory diseases.[3][4][10]

-

Protocol:

-

Culture a suitable cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes.

-

Differentiate THP-1 monocytes to macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

After a 4-6 hour incubation, collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit.

-

Determine the IC50 values for the inhibition of TNF-α production.

-

4.2. In Vitro Anticancer Assays

-

Rationale: Many hydrazone and phenoxy derivatives have demonstrated cytotoxic activity against various cancer cell lines.[11][12][13][14][15]

-

Protocol (MTT Assay):

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

-

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The biological data obtained from the in vitro assays should be tabulated to facilitate a clear comparison of the activity of the synthesized analogues. An example of a data table is provided below.

| Compound ID | R1 | R2 | R3 | X | Y | COX-2 IC50 (µM) | TNF-α IC50 (µM) | MCF-7 IC50 (µM) |

| Parent | H | H | H | 4-Br | 2-Cl | >100 | 50.2 | 75.8 |

| A-1 | H | H | H | 4-Cl | 2-Cl | 85.3 | 42.1 | 68.3 |

| B-1 | H | H | H | 4-Br | 2-F | 92.1 | 48.5 | 72.1 |

| C-1 | 4-OCH3 | H | H | 4-Br | 2-Cl | 12.5 | 5.8 | 9.7 |

| C-2 | 4-NO2 | H | H | 4-Br | 2-Cl | 25.1 | 10.2 | 18.4 |

This is example data for illustrative purposes.

The SAR analysis of the generated data will provide valuable insights for the design of the next generation of compounds. For example, the data may reveal that electron-donating groups on the N'-phenyl ring of the hydrazone enhance anti-inflammatory activity, while electron-withdrawing groups favor anticancer activity.

Physicochemical Properties and ADMET Profiling

For promising lead compounds, an early assessment of their physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for their progression in the drug discovery pipeline.

-

Physicochemical Properties: Key parameters such as solubility, lipophilicity (LogP), and pKa should be determined experimentally or predicted using computational tools. Phenoxy herbicides, for example, have a wide range of water solubility depending on their formulation.[16][17][18]

-

ADMET Profiling: In silico tools can be used to predict various ADMET properties, such as oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity. For compounds that progress, in vitro assays for metabolic stability using liver microsomes and for potential off-target effects (e.g., hERG inhibition) should be conducted.

Conclusion and Future Directions

The this compound scaffold presents a rich platform for the development of novel therapeutic agents. The synthetic routes outlined in this guide are robust and amenable to the creation of large, diverse libraries of analogues. The proposed biological evaluation cascade, focusing on key inflammatory and cancer-related targets, provides a clear path for identifying promising lead compounds.

Future work should focus on a thorough exploration of the SAR of this series, guided by the initial biological data. Promising compounds should be further characterized in more advanced in vitro and in vivo models of disease. The modular nature of the synthesis allows for rapid optimization of potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel clinical candidates.

References

-

Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. (2023). [Link]

-

Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. PubMed. (2012). [Link]

-

Physical properties of the phenoxyacid herbicides. ResearchGate. (n.d.). [Link]

-

Physicochemical properties of herbicides. ResearchGate. (n.d.). [Link]

-

Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PMC. (2012). [Link]

-

CHEMICAL AND PHYSICAL INFORMATION. In Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI. (2020). [Link]

-

Discovery of naphthyl-N-acylhydrazone p38α MAPK inhibitors with in vivo anti-inflammatory and anti-TNF-α activity. PubMed. (2018). [Link]

-

Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. PMC. (2020). [Link]

-

A Novel Family of Hydroxamate-Based Acylating Inhibitors of Cyclooxygenase. ASPET Journals. (2003). [Link]

-

Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. (2022). [Link]

-

Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. PubMed. (2013). [Link]

-

Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PMC. (2014). [Link]

-

Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Publishing. (2024). [Link]

-